N-[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-N-isopropyl-acetamide
CAS No.:
Cat. No.: VC13465351
Molecular Formula: C13H25N3O2
Molecular Weight: 255.36 g/mol
* For research use only. Not for human or veterinary use.
![N-[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-N-isopropyl-acetamide -](/images/structure/VC13465351.png)
Specification
Molecular Formula | C13H25N3O2 |
---|---|
Molecular Weight | 255.36 g/mol |
IUPAC Name | N-[[1-(2-aminoacetyl)piperidin-3-yl]methyl]-N-propan-2-ylacetamide |
Standard InChI | InChI=1S/C13H25N3O2/c1-10(2)16(11(3)17)9-12-5-4-6-15(8-12)13(18)7-14/h10,12H,4-9,14H2,1-3H3 |
Standard InChI Key | WJNFVCBEPFDNJT-UHFFFAOYSA-N |
SMILES | CC(C)N(CC1CCCN(C1)C(=O)CN)C(=O)C |
Canonical SMILES | CC(C)N(CC1CCCN(C1)C(=O)CN)C(=O)C |
Introduction
Structural and Chemical Characteristics
The compound features a piperidine ring (a six-membered heterocycle with one nitrogen atom) substituted at the 3-position with a methyl group bearing both an isopropyl-acetamide and a 2-amino-acetyl moiety. This arrangement confers unique electronic and steric properties, influencing its solubility, stability, and interaction with biological targets. The presence of the acetamide group enhances hydrogen-bonding capacity, while the isopropyl side chain contributes to hydrophobic interactions .
Key structural attributes:
-
Piperidine core: Provides conformational rigidity and influences bioavailability.
-
2-Amino-acetyl group: Enhances water solubility and potential for covalent binding to biological targets .
-
Isopropyl-acetamide moiety: Modulates lipophilicity, impacting blood-brain barrier (BBB) penetration .
A comparative analysis of structurally related compounds reveals distinct functional group contributions (Table 1) :
Compound Name | Molecular Formula | Key Functional Groups |
---|---|---|
N-[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-N-isopropyl-acetamide | Piperidine, 2-amino-acetyl, isopropyl-acetamide | |
N-[(S)-1-(2-Aminoethyl)piperidin-3-yl]-N-isopropylacetamide | Piperidine, 2-aminoethyl, isopropylacetamide | |
N-[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-N-isopropyl-acetamide | Pyrrolidine, chloroacetyl, isopropyl-acetamide |
Synthesis and Optimization
The synthesis of N-[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-N-isopropyl-acetamide typically involves a multi-step protocol:
-
Piperidine functionalization: Introduction of the methyl group at the 3-position via alkylation reactions.
-
Acylation: Sequential treatment with acetic anhydride or acetyl chloride to install the acetamide and amino-acetyl groups.
-
Deprotection: Removal of protecting groups (e.g., Boc) under acidic conditions to yield the final product .
Critical parameters include reaction temperature (optimized at 0–25°C), solvent choice (e.g., dichloromethane for acylation), and catalyst use (e.g., DMAP for enhanced acylation efficiency). Industrial-scale synthesis employs continuous flow reactors to improve yield (>75%) and purity (>95%).
Physicochemical Properties
The compound exhibits moderate lipophilicity () and a topological polar surface area (TPSA) of 65 Ų, suggesting balanced BBB permeability and solubility . Stability studies indicate degradation under strongly acidic (pH < 2) or basic (pH > 10) conditions, with optimal stability in neutral buffers . Solubility profiles include:
In vivo screening using the maximal electroshock (MES) and 6 Hz seizure models demonstrated dose-dependent protection against tonic-clonic and focal seizures. At 100 mg/kg (intraperitoneal), the compound achieved 50% protection in the MES test and 75% efficacy in the 6 Hz model, comparable to reference antiseizure medications like lacosamide . Mechanistic studies suggest modulation of voltage-gated sodium channels, akin to structurally related piperidine derivatives .
Analgesic Properties
In murine models of neuropathic pain, the compound reduced nociceptive responses in the formalin test (ED = 28.4 mg/kg) and capsaicin-induced hyperalgesia (ED = 31.2 mg/kg). These effects are attributed to transient receptor potential (TRP) channel inhibition, particularly TRPV1 and TRPA1 .
Immunomodulatory Effects
Structural analogs of this compound exhibit RORgammat modulation, implicating potential applications in autoimmune diseases such as psoriasis and multiple sclerosis . While direct evidence is limited, molecular docking studies predict moderate binding affinity () to RORgammat’s ligand-binding domain .
Future Directions
Ongoing research focuses on:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume